![molecular formula C9H11NO3+ B1240116 Tyrosine cation radical](/img/structure/B1240116.png)
Tyrosine cation radical
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Overview
Description
Tyrosinyl radical cation is an alpha-amino-acid radical cation. It derives from a tyrosine. It is a conjugate acid of a tyrosinyl radical.
Scientific Research Applications
1. Role in Enzymatic Reactions
The tyrosine cation radical is implicated in the catalytic cycles of various enzymes. For instance, it is a crucial cofactor in the water-oxidizing enzyme, photosystem II (PSII), and in cytochrome c oxidase, where it forms a radical during the catalytic oxygen-oxygen bond-cleavage process (Hoganson & Tommos, 2004).
2. Involvement in Cytochrome P450cam Reactions
Studies reveal that tyrosine radicals are formed in the reaction of cytochrome P450cam with peroxy acids. This finding challenges the assumption of porphyrin-π-cation radical formation in the natural reaction cycle, indicating a more complex role for tyrosine radicals (Schünemann et al., 2004).
3. Tyrosine Radical Dynamics in Flavoenzymes
Research on the flavoenzyme TrmFO demonstrates the formation of a protonated this compound, TyrOH•+, which decays through charge recombination. This study provides insights into the role of tyrosine in redox chains involving tyrosyl intermediates (Nag et al., 2017).
4. Observation in Myoglobin Oxidase Model
Direct observation of a tyrosyl radical in a functional oxidase model in myoglobin during reactions with H2O2 and O2 supports the proposed enzymatic mechanism involving tyrosyl radicals (Yu et al., 2014).
5. Gas-phase Stability in Amino Acid Derivatives
Stable radical cations of dimeric amino acid derivatives of tyrosine have been observed, providing insights into the stabilization mechanisms involving hydrogen bonding between amino acid derivatives (Ke et al., 2006).
6. Use in Studying Ribonucleotide Reductase
Tyrosyl radicals are used to study the mechanism of ribonucleotide reductase, a key enzyme in DNA synthesis. Fluorotyrosines have been incorporated into this enzyme to understand the formation and reactivity of tyrosyl radicals (Minnihan et al., 2011).
7. Structural Analysis in Peptide Cation Radicals
UV/Vis photodissociation action spectroscopy has been applied to tyrosine peptide cation radicals, aiding in understanding oxidative intramolecular electron transfer in these systems (Viglino et al., 2016).
properties
Molecular Formula |
C9H11NO3+ |
---|---|
Molecular Weight |
181.19 g/mol |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/q+1 |
InChI Key |
MULVJZGDDYHMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[OH+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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